![molecular formula C7H3BrClFN2 B2888141 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine CAS No. 1427450-73-4](/img/structure/B2888141.png)

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

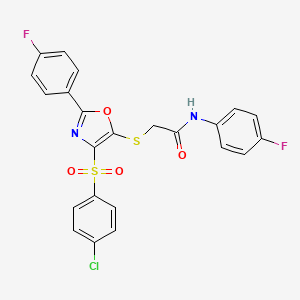

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H3BrClFN2 . It has a molecular weight of 249.47 .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is 1S/C7H3BrClFN2/c8-4-2-11-12-3-6(10)5(9)1-7(4)12/h1-3H .Physical And Chemical Properties Analysis

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is a powder at room temperature .Applications De Recherche Scientifique

Nitrogen-Boron Coordination and Hydrogen Bonding in Pyridoxaboroles

Nitrogen-boron coordination and hydrogen bonding are key interactions in the structural properties of pyridoxaboroles, which are synthesized from halopyridines. These compounds, obtained from simple halopyridines, exhibit unique 1D coordination polymers based on N-B dative bonds or infinite H-bonded chains as main structural motifs, highlighting their potential for diverse applications in materials science and coordination chemistry (Steciuk et al., 2015).

Synthesis and Structure of Triazolopyridines

Triazolopyridines, synthesized using N-Chlorosuccinimide (NCS) under mild conditions, demonstrate the versatility of halopyridines for creating compounds with potential pharmaceutical applications. The structural characterization of these compounds through techniques like NMR and X-ray diffraction emphasizes their significance in drug development and materials science (El-Kurdi et al., 2021).

Substituent Effects on Pyrazolopyridine Photophysical Properties

The study of substituent effects on the fluorescence properties of pyrazolopyridines reveals the influence of chemical modifications on their photophysical behavior. This research sheds light on the potential of pyrazolopyridines in designing fluorescent materials and probes for various scientific and industrial applications (Patil et al., 2011).

Antitumor and Antimicrobial Activities of Pyrazoles

The synthesis of N-arylpyrazole-containing enaminones and their subsequent reactions to yield substituted pyridine derivatives highlight the potential of these compounds in medical research, particularly in developing new antitumor and antimicrobial agents. This research demonstrates the importance of pyrazole derivatives in advancing pharmacological and therapeutic innovations (Riyadh, 2011).

Aggregation-Induced Emission Enhancement of Bipyrazolopyridines

The development of novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties illustrates the utility of pyrazolopyridine derivatives in optoelectronics and sensor technology. By addressing the aggregation-caused quenching effect through structural modifications, these compounds offer promising avenues for the creation of advanced fluorescent materials (Hsiao & Chu, 2021).

Safety and Hazards

Orientations Futures

While specific future directions for 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine are not mentioned, there is ongoing research into the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, highlighting their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mécanisme D'action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is challenging to predict the exact biochemical pathways that 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine might affect

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach its intended target in the body.

Propriétés

IUPAC Name |

3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-2-11-12-3-6(10)5(9)1-7(4)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCJJQWONMNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN2C1=C(C=N2)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine | |

CAS RN |

1427450-73-4 |

Source

|

| Record name | 3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/no-structure.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2888061.png)

![2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2888066.png)

![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2888067.png)

![1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2888069.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2888073.png)

![6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2888074.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide](/img/structure/B2888076.png)

![[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2888077.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2888078.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2888080.png)